Cas no 2034403-92-2 (2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide)

2-Chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The amide nitrogen is further functionalized with a 5-(thiophen-2-yl)furan-2-ylmethyl moiety, introducing heterocyclic diversity. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development, given the presence of electron-withdrawing halogens and aromatic heterocycles. The compound’s modular design allows for further derivatization, making it a versatile intermediate in pharmaceutical research. Its well-defined molecular architecture may also support studies in structure-activity relationships or material science applications.
2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide structure
2034403-92-2 structure
Product Name:2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide
CAS No:2034403-92-2
MF:C16H11ClFNO2S
MW:335.780445337296
CID:5950403
PubChem ID:121019111
Update Time:2025-10-29

2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide
    • 2-chloro-6-fluoro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide
    • AKOS026702185
    • 2-chloro-6-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
    • 2034403-92-2
    • 2-chloro-6-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
    • F6516-0096
    • Inchi: 1S/C16H11ClFNO2S/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-13(21-10)14-5-2-8-22-14/h1-8H,9H2,(H,19,20)
    • InChI Key: OUEATUVPXNSLLP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(NCC1=CC=C(C2=CC=CS2)O1)=O)F

Computed Properties

  • Exact Mass: 335.0183056g/mol
  • Monoisotopic Mass: 335.0183056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 70.5Ų

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Additional information on 2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide

2-Chloro-6-Fluoro-N-{5-(Thiophen-2-Yl)Furan-2-Ylmethyl}Benzamide: A Comprehensive Overview

CAS No. 2034403-92-2 refers to the compound known as 2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide, a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

The molecular structure of 2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide is characterized by a benzamide core, which is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. The amide group is further modified by a furan ring substituted with a thiophene moiety. This combination of heterocyclic rings and halogen substituents contributes to the compound's distinctive electronic properties and reactivity.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its role as a potential lead molecule for drug development, particularly in targeting specific protein kinases and enzymes. The presence of the thiophene ring, known for its aromatic stability and electron-withdrawing properties, enhances the compound's ability to interact with biological targets. This makes it a promising candidate for developing novel therapeutic agents.

In terms of synthesis, the preparation of 2-chloro-6-fluoro-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzamide core, followed by substitution reactions to introduce the chlorine and fluorine atoms, and finally, the coupling reaction to attach the furan-thiophene moiety. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the purity and structure of the final product.

The compound's unique properties also make it a valuable tool in materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. Additionally, its electronic properties suggest potential uses in organic electronics, particularly in the development of new materials for flexible displays and photovoltaic devices.

Recent advancements in computational chemistry have further enhanced our understanding of CAS No. 2034403-92-2. Molecular modeling studies have provided insights into its conformational flexibility and interaction patterns with biological targets. These findings have paved the way for more efficient drug design strategies tailored to this compound's structural characteristics.

In conclusion, 2-chloro-6-fluoro-N-{5-(thiophen-2-y1)furan-y1methyl}benzamide, identified by its CAS number 2034403-y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1y1, represents a significant advancement in organic chemistry. Its versatile structure, combined with cutting-edge research findings, positions it as a key player in both pharmacological and materials science applications. As research continues to uncover its full potential, this compound is poised to make substantial contributions to various scientific domains.

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